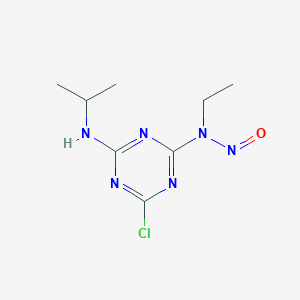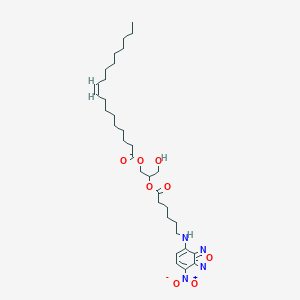
Nbd-DG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nbd-DG (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2-deoxyglucose) is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells.
Mécanisme D'action
Nbd-DG is taken up by cells through the glucose transporter proteins (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form Nbd-DG-6-phosphate. This compound cannot be further metabolized and accumulates in the cell. The accumulation of Nbd-DG-6-phosphate can be visualized using fluorescence microscopy.
Effets Biochimiques Et Physiologiques
Nbd-DG has been shown to have minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has been used in studies to measure glucose uptake in various tissues, including the brain, heart, and skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nbd-DG is that it is a non-radioactive alternative to radioactive glucose. This makes it safer to use in lab experiments and reduces the risk of exposure to radiation. Nbd-DG is also more stable than radioactive glucose, which has a short half-life. However, Nbd-DG has some limitations, including its cost and the fact that it cannot be used in vivo.
Orientations Futures
There are several future directions for the use of Nbd-DG in scientific research. One area of interest is the study of glucose metabolism in cancer cells. Nbd-DG has been used to identify cancer cells that have high glucose uptake, which is a characteristic of many types of cancer. Another area of interest is the development of new fluorescent glucose analogs that can be used in vivo. These compounds could be used to study glucose metabolism in living organisms and could have potential applications in the diagnosis and treatment of diseases such as diabetes and cancer.
Conclusion:
In conclusion, Nbd-DG is a fluorescent glucose analog that has been widely used in scientific research for the past few decades. It is a non-radioactive alternative to radioactive glucose and is used to study glucose metabolism in living cells. Nbd-DG has minimal effects on glucose metabolism and does not interfere with normal cellular functions. It has several advantages over radioactive glucose, including its safety and stability. However, it also has some limitations, including its cost and inability to be used in vivo. There are several future directions for the use of Nbd-DG in scientific research, including the study of glucose metabolism in cancer cells and the development of new fluorescent glucose analogs.
Méthodes De Synthèse
The synthesis of Nbd-DG involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole-4-yl chloride in the presence of a base. The reaction results in the formation of Nbd-DG, which is a yellow crystalline powder. The purity of the compound can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Nbd-DG is used in various scientific research applications, including the study of glucose metabolism, glucose transport, and glucose uptake in living cells. It is also used to study the effects of insulin and other hormones on glucose metabolism. Nbd-DG has been used in studies related to cancer, diabetes, and obesity.
Propriétés
Numéro CAS |
155581-64-9 |
|---|---|
Nom du produit |
Nbd-DG |
Formule moléculaire |
C33H52N4O8 |
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9- |
Clé InChI |
OLPXOHBIRITKMO-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonymes |
1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol 1-oleoyl-2-hexanoyl-NBD-glycerol NBD-DG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



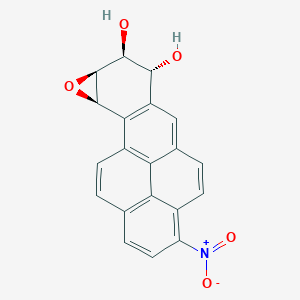
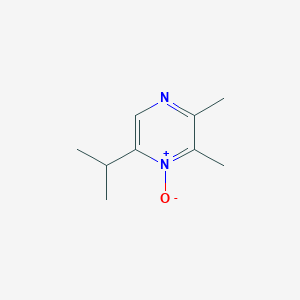
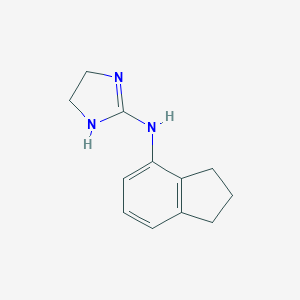
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
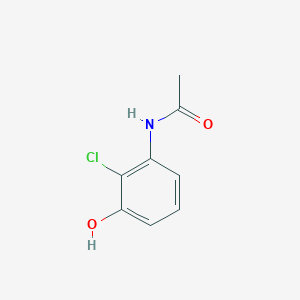
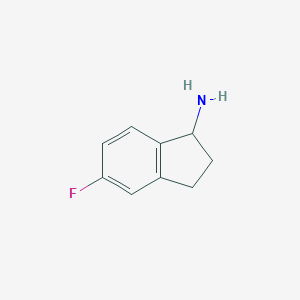
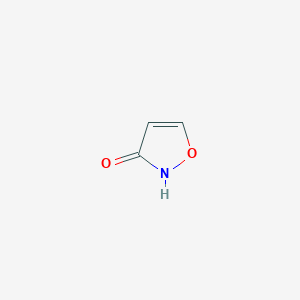
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
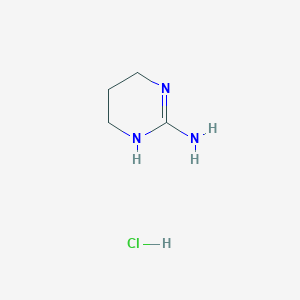
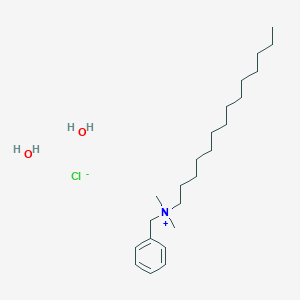
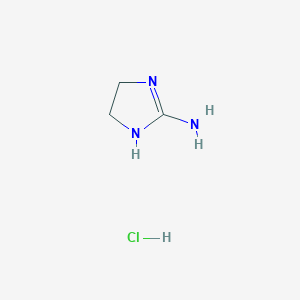
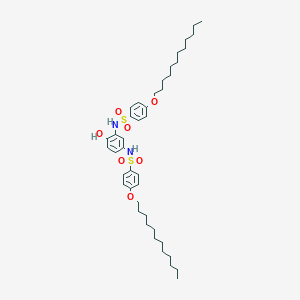
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
